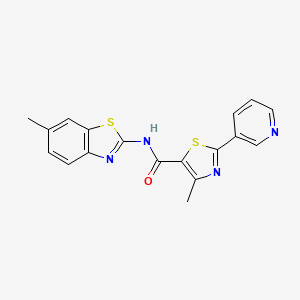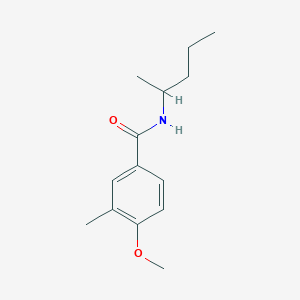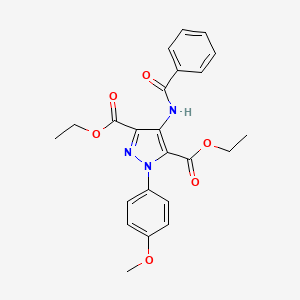
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
描述
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the thiazole family of compounds and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the synthesis of mycobacterial cell wall components, disrupt iron metabolism, and inhibit the activity of enzymes involved in energy metabolism.
Biochemical and Physiological Effects:
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anti-tuberculosis drug. It has also been shown to have good pharmacokinetic properties, with high levels of distribution in the lungs, where tuberculosis infection is typically localized.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in combination with other anti-tuberculosis drugs.
未来方向
Future research on 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide should focus on optimizing its use in combination with other anti-tuberculosis drugs, as well as investigating its potential as a treatment for other bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide and to identify any potential drug interactions or side effects.
科学研究应用
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-tuberculosis drug. It has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, making it a promising candidate for future tuberculosis treatment regimens.
属性
IUPAC Name |
4-methyl-N-propyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-6-15-12(17)11-9(2)16-13(18-11)10-5-4-7-14-8-10/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYWPLPIRZDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777449.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4777455.png)
![N-[4-(acetylamino)phenyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4777457.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
![N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(1H-indazol-1-yl)-1-propanamine](/img/structure/B4777483.png)
![methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4777485.png)

![N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4777492.png)
![4,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4777501.png)
![3,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4777503.png)
![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4777512.png)